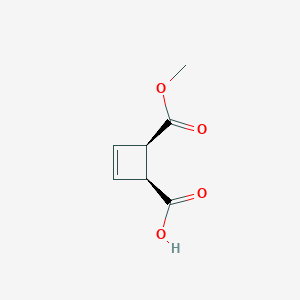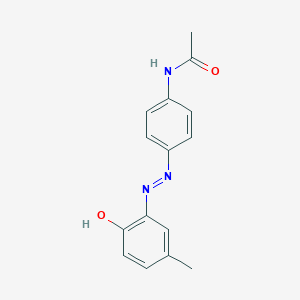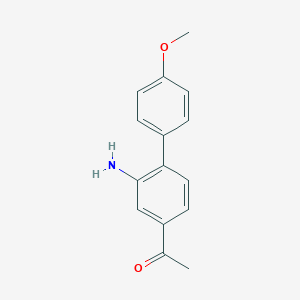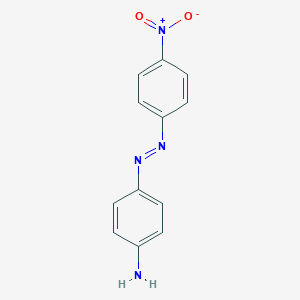
BOC-TRANEXAMINSÄURE
Übersicht
Beschreibung
4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid is a chemical compound with the linear formula C13H23NO4 . It has a molecular weight of 257.333 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . Its unique structure allows for diverse applications, ranging from drug synthesis to polymer development.
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure allows for diverse applications in scientific research.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not widely documented. It has a molecular weight of 257.333 .Wissenschaftliche Forschungsanwendungen
Posteriore Lumbalinterkörperfusion (PLIF)
Tranexamsäure (TXA) hat sich bei Patienten, die sich einer PLIF unterziehen, als wirksam bei der Blutstillung erwiesen. Eine Metaanalyse randomisierter kontrollierter Studien zeigte, dass die Anwendung von TXA bei PLIF den intraoperativen Blutverlust, den Gesamtblutverlust, das Drainagvolumen, die Häufigkeit von Transfusionsereignissen und die Operationszeit reduzieren kann, ohne das Risiko einer tiefen Venenthrombose zu erhöhen .
Hüft- und Kniegelenksersatz
Es wurde berichtet, dass TXA den perioperativen Blutverlust bei Hüft- oder Kniegelenksersatz reduziert. Eine systematische Übersichtsarbeit und Metaanalyse, die Daten aus Studien zusammenfasst, die die Wirksamkeit und Sicherheit einer festen Dosis von 1 g intravenös verabreichtem TXA mit zwei Dosen von jeweils 1 g intravenös bei Hüft- oder Kniegelenksersatz vergleichen, zeigten, dass beide Dosierungen ähnliche Wirkungen auf die Reduzierung des Blutverlusts, der Bluttransfusionsrate, des postoperativen Hämoglobinwerts und des postoperativen Krankenhausaufenthalts nach Kniegelenksersatz (TKA) oder Hüftgelenksersatz (THA) haben, ohne das Risiko postoperativer Komplikationen zu erhöhen .
Hohe Tibia-Osteotomie
Die mechanistischen Rollen von TXA bei der Reduzierung des Gesamtblutverlusts und von Bluttransfusionsereignissen sind im Zusammenhang mit der hohen Tibia-Osteotomie gut bekannt .
Safety and Hazards
Wirkmechanismus
Target of Action
BOC-TRANEXAMIC ACID, also known as “4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid” or “Boc-4-Amc-OH”, is a derivative of Tranexamic Acid (TXA). The primary target of this compound is plasminogen , a protein that is converted into plasmin, a fibrinolytic enzyme .
Mode of Action
BOC-TRANEXAMIC ACID, like TXA, is a lysine analogue . It competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator (tPA), impairing their interaction with the exposed lysine residues on the fibrin surface . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and reducing blood loss .
Biochemical Pathways
The action of BOC-TRANEXAMIC ACID affects the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the degradation of fibrin, a protein that forms a meshwork for blood clots . This results in the stabilization of blood clots and reduction of bleeding.
Pharmacokinetics
For the parent compound, txa, the initial volume of distribution is 018 L/kg and its steady-state volume of distribution is 039 L/kg . TXA distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .
Result of Action
The primary result of BOC-TRANEXAMIC ACID’s action is the reduction of blood loss . By inhibiting fibrinolysis, it stabilizes blood clots and prevents excessive bleeding . This makes it useful in conditions where bleeding is a risk, such as surgery, trauma, and certain medical conditions.
Action Environment
The action of BOC-TRANEXAMIC ACID, like TXA, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its binding to plasminogen . Additionally, the presence of other proteins or compounds could potentially interfere with its action.
Biochemische Analyse
Biochemical Properties
BOC-TRANEXAMIC ACID is an antifibrinolytic that competitively inhibits the activation of plasminogen to plasmin . It binds more strongly than aminocaproic acid to both the strong and weak receptor sites of the plasminogen molecule . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions.
Cellular Effects
BOC-TRANEXAMIC ACID has been reported to suppress posttraumatic inflammation and edema . It has been found to improve clot strength and decrease fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model .
Molecular Mechanism
The molecular mechanism of BOC-TRANEXAMIC ACID involves its interaction with plasminogen and tissue-type plasminogen activator, impairing their interaction with the exposed lysine residues on the fibrin surface . This impairs the plasminogen and tPA engagement and subsequent plasmin generation on the fibrin surface, protecting the fibrin clot from proteolytic degradation .
Temporal Effects in Laboratory Settings
The effects of BOC-TRANEXAMIC ACID over time in laboratory settings have been studied. For instance, it has been found that oral drug administration results in a later peak antifibrinolytic effect than intravenous administration .
Dosage Effects in Animal Models
In animal models, the effects of BOC-TRANEXAMIC ACID vary with different dosages. For example, in dogs, maximum plasma BOC-TRANEXAMIC ACID concentrations were dose-dependent .
Metabolic Pathways
BOC-TRANEXAMIC ACID is involved in the metabolic pathway of fibrinolysis . It competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator, which are key components of this pathway .
Eigenschaften
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEKNJGFCSHZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347564 | |
| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162046-58-4, 27687-14-5 | |
| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)



